molecular formula C12H16O3 B12308985 2-[2-(4-Ethylphenyl)ethoxy]acetic acid

2-[2-(4-Ethylphenyl)ethoxy]acetic acid

Katalognummer: B12308985
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: VATRGRHFPTXRAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Ethylphenyl)ethoxy]acetic acid is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol . It is characterized by the presence of an ethylphenyl group attached to an ethoxyacetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Ethylphenyl)ethoxy]acetic acid typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenyl)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Ethylphenyl)ethoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Ethylphenyl)ethoxy]acetic acid is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(4-Ethylphenyl)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(4-Methylphenyl)ethoxy]acetic acid
  • 2-[2-(4-Propylphenyl)ethoxy]acetic acid
  • 2-[2-(4-Butylphenyl)ethoxy]acetic acid

Uniqueness

2-[2-(4-Ethylphenyl)ethoxy]acetic acid is unique due to its specific ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

2-[2-(4-ethylphenyl)ethoxy]acetic acid

InChI

InChI=1S/C12H16O3/c1-2-10-3-5-11(6-4-10)7-8-15-9-12(13)14/h3-6H,2,7-9H2,1H3,(H,13,14)

InChI-Schlüssel

VATRGRHFPTXRAX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)CCOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.